molecular formula C20H18N2O5 B3010594 ethyl 3-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate CAS No. 1327196-43-9

ethyl 3-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate

Cat. No.: B3010594
CAS No.: 1327196-43-9
M. Wt: 366.373
InChI Key: ZUPOAJKPYBZKSI-QOCHGBHMSA-N
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Description

Ethyl 3-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate is a synthetic organic compound featuring a chromene core substituted with a carbamoyl group at position 3, a methoxy group at position 8, and an ethyl benzoate moiety linked via an imine group. Chromene derivatives are widely studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities . The presence of the carbamoyl group may enhance hydrogen-bonding interactions with biological targets, while the methoxy substituent likely improves solubility and metabolic stability compared to non-polar analogs. Structural determination of such compounds often relies on X-ray crystallography using programs like SHELXL .

Properties

IUPAC Name

ethyl 3-[(3-carbamoyl-8-methoxychromen-2-ylidene)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-3-26-20(24)13-7-4-8-14(10-13)22-19-15(18(21)23)11-12-6-5-9-16(25-2)17(12)27-19/h4-11H,3H2,1-2H3,(H2,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUPOAJKPYBZKSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between ethyl 3-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate and related compounds:

Compound Name Structural Features Synthesis Method Key Properties/Applications References
This compound Chromene core with 3-carbamoyl, 8-methoxy, and ethyl benzoate substituents; (2Z)-imine Not explicitly described in evidence; likely involves condensation reactions Potential pharmacological activity due to carbamoyl and methoxy groups; improved solubility N/A
N-(8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl) benzamide (Compound3) Tetrahydrochromene with 2-chlorobenzylidene, 2-chlorophenyl, and benzamide groups Reaction of 2-aminochromene derivative with benzoyl chloride Structural rigidity from chlorophenyl groups; possible antimicrobial activity
3-(1-(benzyloxyimino)-2-bromoethyl)-8-methoxy-2H-chromen-2-one (2c) Chromenone with 8-methoxy, bromoethyl, and benzyloxyimino groups Condensation of hydroxylamine hydrochloride with bromoethyl chromenone precursor Enhanced electrophilicity due to bromine; potential as a synthetic intermediate
I-6501 (ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentylthio)benzoate) Benzoate ester with pentylthio and 3-methylisoxazolylamino side chain Multi-step synthesis involving thioether linkage Designed for improved bioavailability via thioether-mediated membrane permeability
MM1298.06 (2-[Benzoyl[(1RS)-1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate) Benzoate ester with trifluoromethylphenyl and benzamide substituents Not explicitly described; likely involves esterification and amidation steps Reference standard for impurity profiling in pharmaceuticals

Structural and Functional Insights

  • Chromene Derivatives: The target compound shares a chromene backbone with Compound3 and 2c. However, its 3-carbamoyl group contrasts with Compound3’s cyano substituent, which may reduce hydrogen-bonding capacity . The 8-methoxy group in both the target compound and 2c likely enhances solubility compared to non-polar analogs like chlorophenyl-substituted Compound3 .
  • Benzoate Esters : The ethyl benzoate moiety in the target compound is structurally analogous to I-6501 and MM1298.05. However, I-6501’s pentylthio chain may confer higher lipophilicity, whereas MM1298.06’s trifluoromethyl group improves metabolic stability .
  • Synthetic Pathways : Compound3 and 2c are synthesized via benzoylation and hydroxylamine condensation, respectively, whereas the target compound’s synthesis likely involves imine formation between a chromene-amine and ethyl benzoate-aldehyde .

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